REACTION_SMILES
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[CH2:14]([N:15]([CH:16]([CH3:17])[CH3:18])[CH:19]([CH3:20])[CH3:21])[CH3:22].[Cl:10][C:11]([Cl:12])=[S:13].[Cl:1][c:2]1[c:3]([NH2:4])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1>>[Cl:1][c:2]1[c:3]([N:4]=[C:11]=[S:13])[c:5]([CH3:9])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Cl)c1N
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Name
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Type
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product
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Smiles
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Cc1cccc(Cl)c1N=C=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |